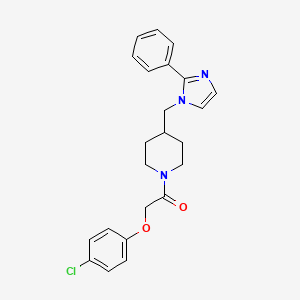
2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a complex chemical structure known for its potential applications in scientific research, particularly within the realms of chemistry, biology, and medicine. This compound, characterized by its distinctive chlorophenoxy and phenyl-imidazol moieties, exhibits a range of interesting biochemical properties.
准备方法
The synthetic preparation of 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps, combining various organic reactions. Common synthetic routes include:
Initial Formation
: Starting with 4-chlorophenol, which undergoes etherification with an appropriate alkyl halide to form 4-chlorophenoxy derivatives.
Imidazole Incorporation
: Introducing the 2-phenyl-1H-imidazole moiety involves reacting imidazole with benzyl chloride under basic conditions to obtain 2-phenyl-1H-imidazole.
Piperidine Addition
: The final step includes reacting the 4-chlorophenoxy derivative with a piperidinylmethyl intermediate, produced by alkylation of piperidine with the imidazole derivative.
Industrial production methods often involve similar steps, optimized for large-scale synthesis and ensuring high yield and purity. These methods may utilize continuous flow reactors to enhance reaction efficiency and control.
化学反应分析
This compound is versatile in terms of the chemical reactions it undergoes:
Oxidation and Reduction
: 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can be subject to oxidation reactions, potentially involving reagents like potassium permanganate. Reduction reactions could use lithium aluminum hydride to convert ketone groups to alcohols.
Substitution
: Aromatic substitution reactions are feasible due to the chlorophenoxy group. Nucleophiles like hydroxide ions can replace the chlorine atom.
Hydrolysis
: Acid or base hydrolysis can break down the ester linkages, producing corresponding alcohols and acids.
The major products formed from these reactions include alcohols, ketones, and aromatic substitution products, depending on the specific reagents and conditions used.
科学研究应用
In scientific research, 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is valued for its multifaceted applications:
Chemistry
: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology
: Investigated for its potential as a ligand in receptor-binding studies, given its piperidine and imidazole groups known to interact with biological targets.
Medicine
: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
: Serves as a precursor in the manufacture of pharmaceuticals and agrochemicals due to its reactive functional groups.
作用机制
The mechanism by which 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is rooted in its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can bind to hydrophobic pockets within proteins, while the imidazole ring may interact with metal ions or participate in hydrogen bonding. These interactions can modulate biological pathways, influencing cellular processes and signaling cascades.
相似化合物的比较
Comparing 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone with similar compounds highlights its unique properties:
Structural Analogues
: Compounds like 2-(4-methylphenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone share a similar structure but lack the chlorination, affecting their reactivity and biological activity.
Functional Analogues
: Other compounds with piperidine or imidazole moieties, such as 1-(4-benzylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone, might exhibit overlapping but distinct biological profiles due to structural differences.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-20-6-8-21(9-7-20)29-17-22(28)26-13-10-18(11-14-26)16-27-15-12-25-23(27)19-4-2-1-3-5-19/h1-9,12,15,18H,10-11,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZNXZMMTUELKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
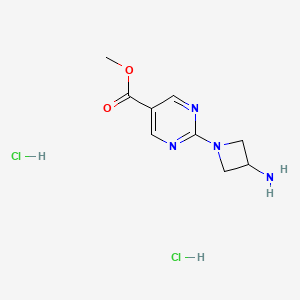
![(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one](/img/structure/B2804563.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B2804564.png)
![methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate](/img/structure/B2804569.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2804570.png)
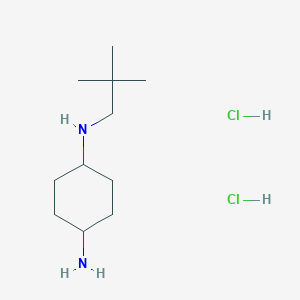
![2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2804572.png)
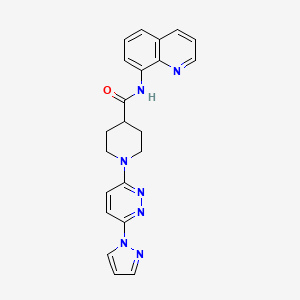
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![(4-nitrophenyl)methyl 2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B2804578.png)
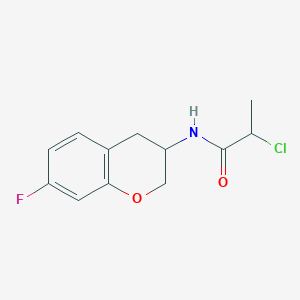
![3-Methyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2804580.png)
![methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2804581.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2804584.png)
